Cas no 24150-39-8 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)- structure
24150-39-8 structure
Product Name:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)-
CAS No:24150-39-8
MF:C22H22O7
MW:398.405887126923
CID:273328
PubChem ID:56841131
Update Time:2025-04-19

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)- Chemical and Physical Properties

Names and Identifiers

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)-
    • (5S,5aS,8aR)-5-(2,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
    • Desoxypicropodophyllin 4-Desoxypicropodophyll otoxin
    • 24150-39-8
    • 4-Desoxypicropodophyllin
    • Desoxypicropodophyllin
    • DTXSID80178852
    • 4-Desoxypicropodophyllotoxin
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5aalpha,8aalpha))-
    • Deoxypicropodophyllin
    • (5R,5aS,8aR)-5,8,8a,9-Tetrahydro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
    • CHEMBL519603
    • SCHEMBL983472
    • QCS5LR9WDT
    • Deoxypicropodophyllotoxin
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)-
    • Picropodophyllin, deoxy-
    • Isoanthricin
    • MLS002702900
    • 4-Deoxypodophyllotoxin
    • Dataset-S1.322
    • (-)-Anthricin
    • (-)-deoxypodophyllotoxin
    • SILICICOLIN
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR)-
    • Anthricin
    • Hernandion
    • Hernandin
    • MLSMR
    • MLS000563109
    • SMR001215957
    • (-)-Desoxypodophyllotoxin
    • Deoxypodophyllotoxin
    • Desoxypodophyllotoxin
    • Inchi: 1S/C22H22O7/c1-24-15-8-17(26-3)16(25-2)7-14(15)21-13-6-19-18(28-10-29-19)5-11(13)4-12-9-27-22(23)20(12)21/h5-8,12,20-21H,4,9-10H2,1-3H3/t12-,20+,21-/m0/s1
    • InChI Key: TUGXVGMIXLPLHW-QDEDPJFRSA-N
    • SMILES: O1C([C@H]2[C@H](C3C=C(C(=CC=3OC)OC)OC)C3C=C4C(=CC=3C[C@H]2C1)OCO4)=O

Computed Properties

  • Exact Mass: 398.13656
  • Monoisotopic Mass: 398.13655304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 72.4Ų

Experimental Properties

  • PSA: 72.45

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)-, (5R,5aS,8aR)- Related Literature

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